4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether
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Overview
Description
4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether is a complex organic compound with a unique structure that includes a bromophenyl group and a triazacyclopenta[cd]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether typically involves multiple steps, starting with the preparation of the bromophenyl and triazacyclopenta[cd]azulene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd, and nucleophiles like NaOCH₃. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the triazacyclopenta[cd]azulene core can modulate biological activity through its electronic and steric properties. These interactions
Properties
Molecular Formula |
C22H20BrN3O |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C22H20BrN3O/c1-27-18-11-7-16(8-12-18)21-24-26-14-20(15-5-9-17(23)10-6-15)19-4-2-3-13-25(21)22(19)26/h5-12,14H,2-4,13H2,1H3 |
InChI Key |
XVQWCJRQWYVABF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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